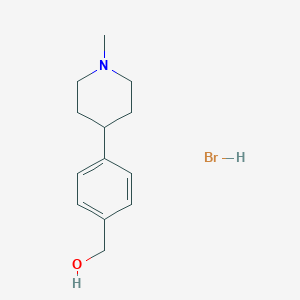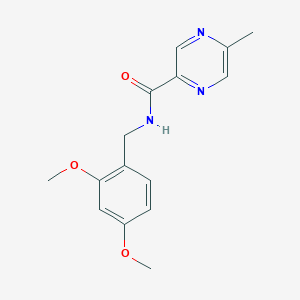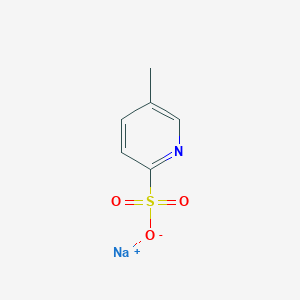
Sodium 5-methylpyridine-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-methylpyridine-2-sulfonate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonate group is attached to the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 5-methylpyridine-2-sulfonate can be synthesized through the sulfonation of 5-methylpyridine. The process typically involves the reaction of 5-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-methylpyridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 5-methylpyridine-2-sulfonate has a wide range of applications in scientific research:
Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 5-methylpyridine-2-sulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in cross-coupling reactions and other nucleophilic substitution processes. The molecular targets and pathways involved include the formation of carbon-sulfur bonds and the activation of palladium catalysts .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium pyridine-2-sulfonate
- Sodium 6-methylpyridine-2-sulfonate
- Sodium 4-(trifluoromethyl)pyridine-2-sulfonate
Uniqueness
Sodium 5-methylpyridine-2-sulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the synthesis of specific derivatives that are not easily accessible with other similar compounds .
Propiedades
Fórmula molecular |
C6H6NNaO3S |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
sodium;5-methylpyridine-2-sulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-5-2-3-6(7-4-5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
OIJYZSABHYFLOY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


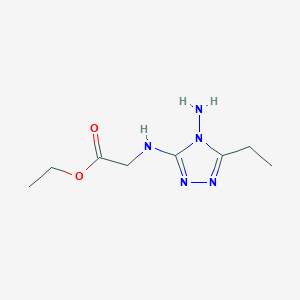
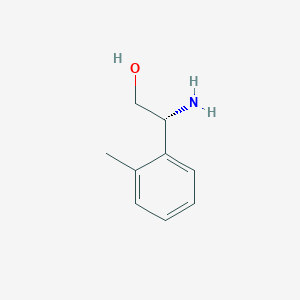
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

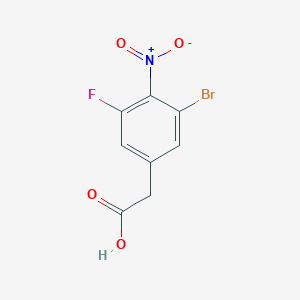
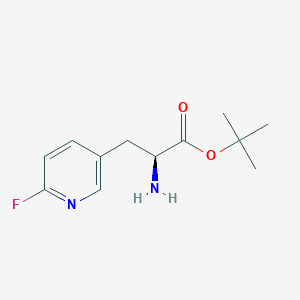


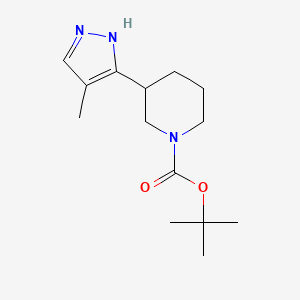
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)

![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
